2-[2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one
Description
The compound 2-[2-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-2-oxoethyl]-6-methyl-2,3-dihydropyridazin-3-one features a structurally complex bicyclic framework. Its core consists of an octahydrocyclopenta[c]pyrrole moiety, a saturated bicyclic system that confers rigidity and stereochemical complexity.
Properties
IUPAC Name |
2-[2-[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-14-8-21-19(22-9-14)28-13-20-7-3-4-16(20)10-24(12-20)18(27)11-25-17(26)6-5-15(2)23-25/h5-6,8-9,16H,3-4,7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHUSEAUQNPZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CC3CCCC3(C2)COC4=NC=C(C=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on shared motifs:
Pyridazinone Derivatives
- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a-3h) : Core Structure: A pyridazinone ring substituted at positions 2, 5, and 4. Key Features:
- Position 2: Variable alkyl/aryl groups (e.g., benzyl, allyl).
- Position 5: Chlorine substituent.
- Position 6: Phenyl group.
- Comparison :
- The bicyclic octahydrocyclopenta[c]pyrrole in the target compound introduces steric bulk and conformational constraints absent in simpler pyridazinones.
Bicyclic Pyrrolidine Derivatives
- Compound 42 : Hexahydrocyclopenta[c]pyrrole linked to pyrimidine-4-carboxylic acid :
- Core Structure : Hexahydrocyclopenta[c]pyrrole with a trifluoromethylphenyl substituent and pyrimidinecarboxylate.
- Key Features :
- Designed as a retinol-binding protein 4 (RBP4) antagonist.
- The trifluoromethyl group enhances lipophilicity and binding affinity.
- Comparison :
- The target compound’s 5-methylpyrimidinyloxymethyl group replaces the trifluoromethylphenyl and carboxylate moieties, reducing acidity and altering hydrophobicity.
- Both compounds leverage bicyclic systems for target engagement, but the target’s dihydropyridazinone may confer distinct electronic properties.
Imidazopyridine Derivatives
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) : Core Structure: Tetrahydroimidazo[1,2-a]pyridine with nitro, cyano, and ester groups. Key Features:
- High polarity due to nitro and cyano substituents.
- Ester groups enable further functionalization.
- Comparison :
- The target compound lacks nitro/cyano groups but shares a ketone (2-oxo) motif.
- The imidazopyridine’s fused ring system contrasts with the target’s separated bicyclic and pyridazinone domains.
Physicochemical and Pharmacokinetic Properties
Research Findings and Gaps
- Structural Insights: The target compound’s octahydrocyclopenta[c]pyrrole core likely enhances target selectivity compared to monocyclic analogues, as seen in RBP4 antagonists .
- Synthetic Challenges : ’s methodology (e.g., DMF-mediated coupling) may be applicable to synthesizing the target’s pyrimidinyloxymethyl group .
- Data Limitations: No direct biological or crystallographic data for the target compound are available in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
